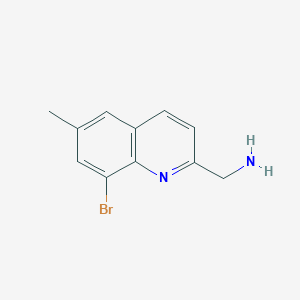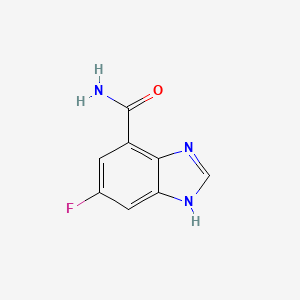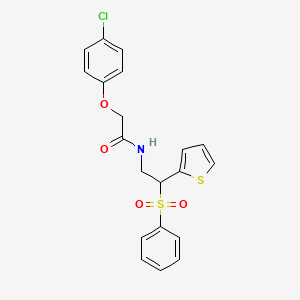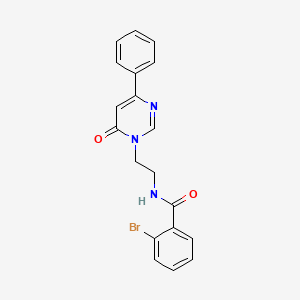
1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H21ClN4O4 and its molecular weight is 476.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Synthesis
The compound has been explored for its antibacterial properties. The synthesis of 1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one and similar derivatives has shown potent antibacterial activity against a range of bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These derivatives have been synthesized through processes involving 1H-NMR, MASS, and IR Spectroscopy, and their activity was measured using zone of inhibition assays, showing significant inhibition at certain concentrations (Kumar et al., 2021).
Novel Derivatives and Antimicrobial Activities
The design and synthesis of novel derivatives involving the furan-2-carbonyl piperazine structure have been reported. These compounds have been evaluated for their antimicrobial activities and some have shown promising results against various microorganisms, highlighting their potential in the development of new antimicrobial agents (Başoğlu et al., 2013).
Antidepressant and Antianxiety Properties
Synthesis and Pharmacological Evaluation
A novel series of compounds involving the furan-2-carbonyl piperazine structure have been synthesized and evaluated for their antidepressant and antianxiety properties. The compounds were tested using Porsolt’s behavioral despair test and the plus maze method, showing significant activity in reducing immobility times and displaying antianxiety effects (Kumar et al., 2017).
Anticancer Activity
Anticancer and DNA Binding
The synthesis of derivatives involving the furan-2-carbonyl piperazine structure has been associated with anticancer properties. Specifically, the compounds have been tested against cancer cell lines such as HT-29, exhibiting potent cytotoxic activity and inducing apoptosis. The mechanism involves cell cycle arrest, up-regulation of pro-apoptotic genes, and interactions with DNA through groove binding mode, suggesting a potential for chemotherapeutic applications (Ahagh et al., 2019).
Fluorescent Logic Gates and Luminescent Properties
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
The compound has been used to create solvent-polarity reconfigurable fluorescent logic gates, useful in probing cellular membranes and protein interfaces. These compounds exhibit changes in their logic functions based on solvent polarity, offering versatile tools for biological and chemical sensing applications (Gauci & Magri, 2022).
Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties and photo-induced electron transfer (PET) capabilities of naphthalimides with piperazine substituent have been studied, showcasing their potential as pH probes and in PET processes. This highlights the compound's role in fluorescence-based applications and its utility in chemical sensing and imaging technologies (Gan et al., 2003).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c26-19-7-5-17(6-8-19)16-30-22-18(3-1-9-27-22)15-20(24(30)32)23(31)28-10-12-29(13-11-28)25(33)21-4-2-14-34-21/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARIRPSBKYJRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2802557.png)
![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)
![2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2802562.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)




![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)
